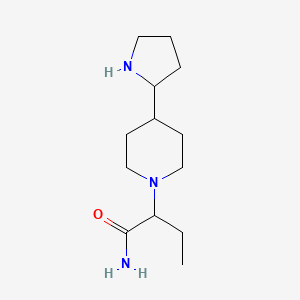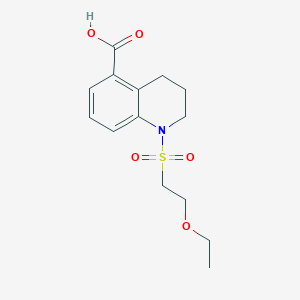![molecular formula C15H23N3 B7569720 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine, also known as PMP or MPMP, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a member of the piperidine family of compounds and has been shown to exhibit a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine has also been shown to increase the levels of dopamine in the brain, which is important for the regulation of mood and movement. 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine is that it is relatively easy to synthesize and purify. This makes it a good candidate for lab experiments. However, one of the limitations is that it is not very water-soluble, which can make it difficult to administer in vivo. 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine is also relatively unstable in solution, which can make it difficult to store and transport.
Direcciones Futuras
There are several future directions for research on 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine. One area of research is the development of more water-soluble derivatives of 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine, which would make it easier to administer in vivo. Another area of research is the development of 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine has also been shown to have anti-cancer properties, making it a potential candidate for the treatment of cancer. Future research could focus on the development of 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine-based drugs for the treatment of cancer.
Métodos De Síntesis
3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitropyridine with 4-pyrrolidin-2-ylpiperidine in the presence of a reducing agent. Another method involves the reaction of 3-bromopyridine with 4-pyrrolidin-2-ylpiperidine in the presence of a palladium catalyst. These methods have been optimized to produce high yields of 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine with excellent purity.
Aplicaciones Científicas De Investigación
3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit activity against a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
3-[(4-pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-3-13(11-16-7-1)12-18-9-5-14(6-10-18)15-4-2-8-17-15/h1,3,7,11,14-15,17H,2,4-6,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMBBIZZQRMMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B7569651.png)

![3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid](/img/structure/B7569667.png)
![1-[3-(Aminomethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7569681.png)
![3-(3H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569682.png)
![N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B7569683.png)
![[2-(1-Aminoethyl)piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7569688.png)
![(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7569695.png)
![1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)


![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)
